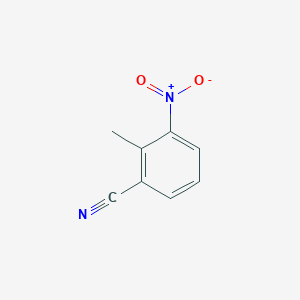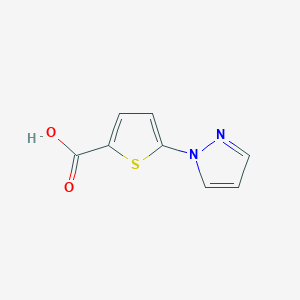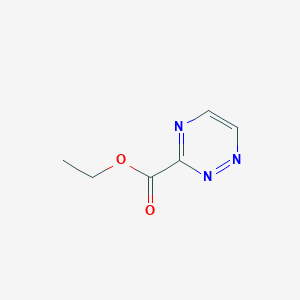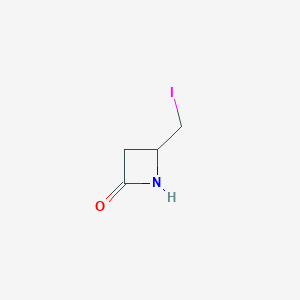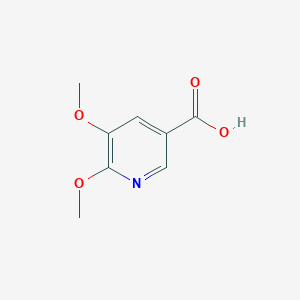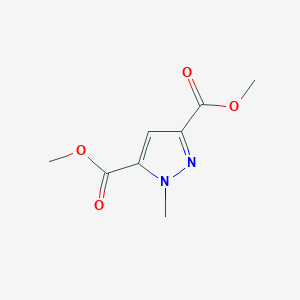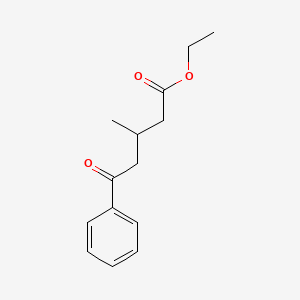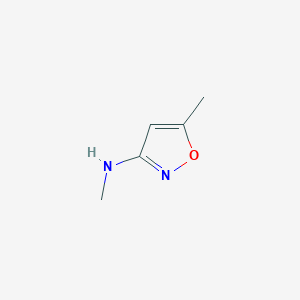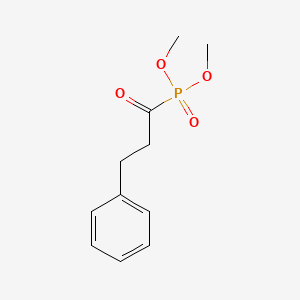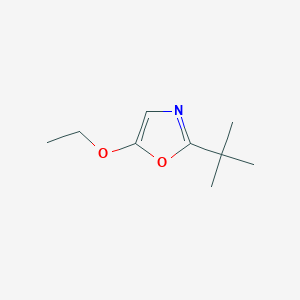
2-(1,1-Dimethylethyl)-5-ethoxyoxazole
Descripción general
Descripción
2-(1,1-Dimethylethyl)-5-ethoxyoxazole, otherwise known as 5-ethoxy-2-methyl-1,1-diethyloxazole, is an organic compound belonging to the oxazole family of heterocyclic compounds. It is a colorless solid that is soluble in water and other polar solvents. It is used as an intermediate in the synthesis of pharmaceutical and agrochemical compounds and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Antifungal Activity in Plant Growth Promotion
Specific Scientific Field
Microbiology and Plant Pathology
Comprehensive and Detailed Summary of the Application
The compound 2,4-bis(1,1-dimethylethyl), a related compound, has been found to have antifungal activity. It is produced by the plant growth-promoting actinobacterium Kutzneria sp. strain TSII, which was isolated from mangrove sediment soil .
Methods of Application or Experimental Procedures
The antifungal activities of this compound were tested against Pithomyces atro-olivaceous, a leaf spot-associated pathogen in groundnut plants. The ethyl acetate extract of Kutzneria sp. strain TSII was purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis .
Results or Outcomes Obtained
The compound effectively attaches with the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous, indicating its potential as an antifungal agent .
CO2 Absorption in Carbon Capture
Specific Scientific Field
Environmental Science and Chemical Engineering
Comprehensive and Detailed Summary of the Application
A related compound, 2-[(1,1-dimethylethyl)amino]ethanol, has been studied for its CO2 absorption mechanism when combined with ethylene glycol (EG). This nonaqueous solvent blend is being explored as a promising alternative to traditional aqueous amine absorbents for carbon capture .
Methods of Application or Experimental Procedures
The CO2 absorption mechanism was studied using NMR and FTIR. The results indicated that CO2 reacted with an -OH group of EG rather than the -OH of the hindered amine .
Results or Outcomes Obtained
The study suggested a possible reaction pathway involving two steps. In the first step, the acid–base reaction between the hindered amine and EG generated the anion HO-CH2-CH2-O-. In the second step, the O- of HO-CH2-CH2-O- attacked the C atom of CO2, forming carbonate species .
Thermochemistry and Phase Change in Material Science
Specific Scientific Field
Material Science and Chemistry
Comprehensive and Detailed Summary of the Application
Phenol, 2-(1,1-dimethylethyl)-, a related compound, has been studied for its thermochemical properties and phase change data. This information is crucial in various fields, including material science, chemical engineering, and environmental science .
Methods of Application or Experimental Procedures
The thermochemical data were compiled by the U.S. Secretary of Commerce on behalf of the U.S.A. The data include gas phase thermochemistry data, phase change data, gas phase ion energetics data, and mass spectrum (electron ionization) .
Results or Outcomes Obtained
The study provided valuable data such as the boiling point (497.2 K), fusion temperature (267.53 K), and heat of vaporization (63.2 ± 0.2 kJ/mol and 77.03 kJ/mol). These data are essential for understanding the material’s behavior under different conditions .
Propiedades
IUPAC Name |
2-tert-butyl-5-ethoxy-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-11-7-6-10-8(12-7)9(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAODNHWFLLRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dimethylethyl)-5-ethoxyoxazole | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

